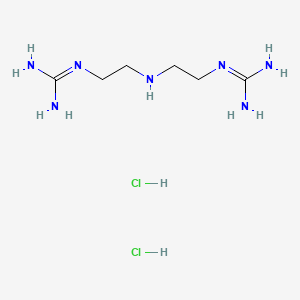

N,N'''-(Iminodiethylene)bisguanidine dihydrochloride

Description

Properties

CAS No. |

68027-20-3 |

|---|---|

Molecular Formula |

C6H19Cl2N7 |

Molecular Weight |

260.17 g/mol |

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethylamino]ethyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C6H17N7.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h11H,1-4H2,(H4,7,8,12)(H4,9,10,13);2*1H |

InChI Key |

AEVRMGYWAIGJIX-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=C(N)N)NCCN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Guanidine Salt Formation via Reaction of Diamines with Cyanamide or S-alkylisothioureas

One common approach involves the reaction of ethylenediamine derivatives with guanylating agents such as cyanamide or S-alkyl nitroisothioureas. This method is supported by patent literature describing the preparation of related guanidine derivatives:

- Step 1: Reaction of bis(2-aminoethyl)amine (or similar diamine) with a guanylating agent (e.g., cyanamide or S-methyl nitroisothiourea) in aqueous or alcoholic media.

- Step 2: The reaction mixture is maintained under controlled temperature to promote guanidine formation.

- Step 3: The resulting bisguanidine compound is isolated as its dihydrochloride salt by treatment with hydrochloric acid and subsequent crystallization.

This process is exemplified in the preparation of α-substituted benzylnitroguanidines, which share mechanistic similarities with the synthesis of this compound.

Direct Guanylation of Bis(2-guanidinoethyl)amine

The parent compound bis(2-guanidinoethyl)amine (CID 23337724) can be converted into the dihydrochloride salt by direct acidification with hydrochloric acid. This method is straightforward and involves:

- Dissolving bis(2-guanidinoethyl)amine in an appropriate solvent (e.g., water or ethanol).

- Adding hydrochloric acid in stoichiometric amounts to form the dihydrochloride salt.

- Isolating the product by crystallization or precipitation.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced guanidine derivatives.

Substitution: The guanidine groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the guanidine groups under mild conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidine compounds .

Scientific Research Applications

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against a range of bacteria, including Gram-negative strains. For instance, derivatives of bisguanidine compounds have shown promising antibacterial activity against Burkholderia pseudomallei, a pathogen responsible for melioidosis. These compounds demonstrated moderate to good efficacy against clinical isolates from the ESKAPE group, which includes multidrug-resistant bacteria .

| Compound | Activity (EC50 µM) | Target Bacteria |

|---|---|---|

| 1 | 12.5 | E. coli |

| 2 | 3.5 | Klebsiella pneumoniae |

| 3 | 7.9 | Pseudomonas aeruginosa |

2. Antifungal and Antimycobacterial Properties

The compound has also been evaluated for antifungal and antimycobacterial activities. In vitro studies indicate that certain bisguanidine derivatives possess significant activity against Candida albicans and Mycobacterium tuberculosis, with some compounds exhibiting low minimum inhibitory concentrations (MICs) .

Antiprotozoal Activity

N,N'''-(Iminodiethylene)bisguanidine dihydrochloride has shown notable antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays have reported low nanomolar IC50 values for certain derivatives, indicating strong potential as therapeutic agents for parasitic infections .

Anticancer Research

Emerging research suggests that bisguanidine compounds may also have anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including DNA binding and interference with cellular processes . The ability to target specific cancer pathways makes them candidates for further investigation in oncology.

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of bisguanidine derivatives against clinical isolates of E. coli. Results showed that modifications to the guanidine structure enhanced antibacterial efficacy, with some compounds achieving an EC50 below 10 µM . -

Case Study 2: Antiprotozoal Activity

In another investigation, a derivative of N,N'''-(Iminodiethylene)bisguanidine was tested against Trypanosoma brucei. The compound exhibited a potent inhibitory effect with an IC50 value in the low nanomolar range, demonstrating its potential as a lead compound for drug development against trypanosomiasis .

Mechanism of Action

The mechanism of action of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Research Findings and Trends

- Enzymatic Inhibition: Bisguanidines like this compound show promise in targeting cholinesterases, but rigid analogs (e.g., adamantane derivatives) offer superior specificity .

- Safety Profiles : Unlike benzidine derivatives (e.g., o-dianisidine), bisguanidines exhibit lower toxicity, making them preferable for biomedical applications .

- Market Trends : Dihydrochloride salts dominate pharmaceutical formulations due to enhanced stability, as seen in chlorhexidine and azoamidine markets .

Biological Activity

N,N'''-(Iminodiethylene)bisguanidine dihydrochloride, commonly referred to as bisguanidine, is a compound that has garnered interest in various fields of biological research due to its diverse pharmacological activities. This article explores its biological activity, synthesizing findings from multiple studies, including case studies and quantitative data.

Overview of Biological Activity

The biological activity of bisguanidine compounds is primarily attributed to their ability to interact with biological systems, influencing cellular processes such as proliferation, inflammation, and infection resistance. Research has shown that these compounds exhibit significant activity against various pathogens and have potential therapeutic applications in treating diseases.

- Antimicrobial Activity : Bisguanidines have been reported to possess antimicrobial properties. They demonstrate effectiveness against a range of bacteria and protozoa, including Trypanosoma brucei, the causative agent of African sleeping sickness. Studies indicate that certain derivatives exhibit low IC50 values, suggesting potent anti-parasitic effects .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of bisguanidines. For instance, compounds have been shown to inhibit the synthesis of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating their role in modulating immune responses .

- Cytotoxicity Against Cancer Cells : Some bisguanidine derivatives have demonstrated antiproliferative effects on various cancer cell lines. For example, studies report that certain compounds can induce cytotoxicity in human lung cancer (NCI-H460) and breast cancer (MCF-7) cell lines .

Table 1: Summary of Biological Activities

Case Study Analysis

In a notable case study involving bisguanidine derivatives, researchers evaluated the pharmacological profile of several compounds through bioassay-guided fractionation. The study revealed that specific structural modifications significantly enhanced the biological activity against T. brucei, underscoring the importance of chemical structure in determining efficacy .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with altered biological profiles. Variations in substituents at the guanidine moieties have been shown to impact both potency and selectivity against target pathogens.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'''-(Iminodiethylene)bisguanidine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between iminodiethylene and guanidine derivatives under controlled pH and temperature. For purity ≥95%, use recrystallization in ethanol/water mixtures (1:3 v/v) and monitor by HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Purity validation should include elemental analysis (C, H, N, Cl) and absence of residual solvents (e.g., GC-MS) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D2O to confirm guanidine protonation and ethylene backbone symmetry.

- Mass Spectrometry : ESI-MS in positive mode (expected [M+H]⁺ ~ 265.1 m/z).

- FT-IR : Peaks at 1630–1670 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 6 months) show ≤2% decomposition when protected from moisture. Use Karl Fischer titration to monitor water content (<0.5% w/w) .

Advanced Research Questions

Q. How can discrepancies in reported antibacterial activity of this compound be resolved?

- Methodological Answer : Variability often stems from differences in bacterial efflux pump expression. Standardize assays using:

- Strain Selection : Compare wild-type vs. efflux-deficient mutants (e.g., E. coli ΔAcrAB-TolC).

- Checkerboard Assays : Pair with known efflux inhibitors (e.g., PAβN dihydrochloride) to isolate pump-mediated resistance .

Q. What experimental designs optimize the study of this compound’s interaction with nucleic acids?

- Methodological Answer :

- Fluorescence Quenching : Titrate compound into ethidium bromide-stained DNA and monitor emission at 605 nm (λₑₓ = 510 nm).

- Circular Dichroism : Track changes in B-DNA signature (245–275 nm) to assess binding-induced conformational shifts .

Q. How do computational methods aid in predicting the compound’s reactivity in aqueous environments?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model hydrolysis pathways. Solvent effects are incorporated via the SMD continuum model.

- MD Simulations : Simulate 100-ns trajectories in explicit water to assess hydrogen-bonding dynamics with chloride ions .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the compound’s cytotoxicity in mammalian cells?

- Methodological Answer :

- Dose-Response Curves : Use IC₅₀ values from ≥3 independent assays (e.g., MTT, ATP luminescence).

- Confounding Factors : Control for serum protein binding (e.g., pre-incubate compound with 10% FBS) and mitochondrial membrane potential (JC-1 staining) .

Application-Specific Methodologies

Q. What protocols validate the compound’s efficacy as a catalyst in organic synthesis?

- Methodological Answer :

- Model Reaction : Suzuki-Miyaura coupling of aryl halides. Compare turnover frequency (TOF) with/without the compound.

- Leaching Tests : ICP-MS to rule out metal contamination (e.g., Rh, Pd) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in electrophysiology studies?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for powder handling; avoid inhalation (LD₅₀ oral, rat: 320 mg/kg).

- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.